Crystallographic and Packing Distinctions vs. Trityl Isocyanate
Single-crystal X-ray diffraction establishes that trityl isothiocyanate (compound 2) possesses a C–N=C bond angle of 147.7(1)°, which is 7.0° larger than the 140.7(1)° angle measured for trityl isocyanate (compound 1) [1]. This angular difference influences crystal packing: Hirshfeld surface analysis reveals that the sum of H⋅⋅⋅H and C⋅⋅⋅H contacts, indicative of van der Waals dispersion interactions, is 80.2% for trityl isothiocyanate, compared to 82.4% for the isocyanate analog and 79.0% for trityl azide [1].
| Evidence Dimension | C–N=C Bond Angle and Hirshfeld Contact Sum |
|---|---|
| Target Compound Data | Angle: 147.7(1)°; H⋅⋅⋅H + C⋅⋅⋅H contact sum: 80.2% |
| Comparator Or Baseline | Trityl isocyanate: Angle 140.7(1)°, contact sum 82.4%; Trityl azide: contact sum 79.0% |
| Quantified Difference | Angle +7.0° vs. isocyanate; contact sum −2.2% vs. isocyanate, +1.2% vs. azide |
| Conditions | Single-crystal X-ray diffraction at low temperature; monoclinic P21/n space group |
Why This Matters
The distinct bond angle and packing profile directly affect solid-state stability and crystallization behavior, which are critical for reproducible handling and formulation in materials research.
- [1] Frank, M., et al. (2025). Trityl isocyanate, isothiocyanate and azide—Syntheses, crystallographic studies and Hirshfeld surface analysis. Journal of Molecular Structure, 1325, 140123. View Source
